molecular formula C22H25N3O3S2 B1661289 N-(4-ethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 892845-65-7

N-(4-ethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B1661289
CAS No.: 892845-65-7
M. Wt: 443.6
InChI Key: XWWHIGOTONJNQG-UHFFFAOYSA-N
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a small-molecule compound featuring a benzothiazole core linked to a sulfonylbenzamide moiety. The benzothiazole ring is substituted with an ethyl group at the 4-position, while the sulfonyl group is attached to a 4-methylpiperidine ring. Its synthesis likely involves coupling reactions between a substituted benzothiazole amine and a sulfonylbenzoyl chloride, as seen in analogous compounds .

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-3-16-5-4-6-19-20(16)23-22(29-19)24-21(26)17-7-9-18(10-8-17)30(27,28)25-13-11-15(2)12-14-25/h4-10,15H,3,11-14H2,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWHIGOTONJNQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401145295
Record name N-(4-Ethyl-2-benzothiazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892845-65-7
Record name N-(4-Ethyl-2-benzothiazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892845-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Ethyl-2-benzothiazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401145295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O3S2C_{22}H_{25}N_{3}O_{3}S_{2}, with a molecular weight of 443.6 g/mol. Its structure features a benzothiazole ring, a piperidine ring, and a sulfonamide group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H25N3O3S2
Molecular Weight443.6 g/mol
CAS Number892845-65-7

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, thiazole derivatives have been shown to possess antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.78 to 3.125 μg/mL against these bacteria .

Anticancer Potential

Benzothiazole derivatives have been explored for their anticancer properties. A study on thiazolidinone derivatives indicated that certain compounds could inhibit the main protease of SARS-CoV-2, suggesting potential applications in cancer therapeutics as well . Furthermore, the presence of the benzothiazole moiety is linked to enhanced binding interactions with target proteins involved in cancer progression.

The mechanism through which this compound exerts its biological effects may involve:

  • Protein-Ligand Interactions : The compound's structure allows it to interact with various biological targets, potentially inhibiting key enzymes involved in disease processes.
  • Cellular Pathway Modulation : Studies suggest that thiazole derivatives can influence cellular pathways, leading to altered cell viability and proliferation rates in cancer cells .

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of similar compounds:

  • Thiazolidinone Derivatives : A study evaluated several thiazolidinone derivatives for their ability to inhibit the main protease of SARS-CoV-2, with some exhibiting IC50 values as low as 0.01 μM, demonstrating strong antiviral activity .
  • Antimicrobial Screening : In a comparative study, various sulfonamide derivatives were screened for antimicrobial activity, revealing that many exhibited significant inhibition against both bacterial and fungal strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzothiazole-sulfonamide derivatives. Below is a comparative analysis of its structural and functional analogs, highlighting key differences in substituents, biological activity, and physicochemical properties.

Structural Analogues

Compound Name Key Structural Variations Biological Activity/Application Reference
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) 2,5-Dimethylphenyl on thiazole; unmodified piperidine Potentiates TLR adjuvants (e.g., LPS) by enhancing NF-κB signaling and cytokine production
N-(4-(2-bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D291) 2-Bromo-5-methylphenyl on thiazole Consistent induction of cytokines (e.g., IL-6, TNF-α) with LPS; adjuvant synergy
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide Dichlorophenyl sulfonyl; piperidine-4-carboxamide linkage Multitarget inhibitor for pain management; modulates ion channels and enzymes
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) Pyridinyl-thiazole; ethylsulfonyl instead of methylpiperidinyl-sulfonyl Kinase inhibition; evaluated in Alzheimer’s disease models
N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide Ethyl and methyl groups on benzothiazole; imine linkage Structural analog with potential redox-modulating properties (exact activity unspecified)

Key Observations

Substituent Effects on Activity :

  • Phenyl Ring Modifications : The presence of electron-withdrawing groups (e.g., bromo in 2D291) enhances cytokine induction compared to electron-donating groups (e.g., methyl in 2D216) .
  • Sulfonyl Group Variations : Replacing the methylpiperidinyl-sulfonyl group with ethylsulfonyl (as in 7b) reduces steric hindrance but may decrease target specificity .

Biological Performance: Compounds with piperidinyl-sulfonyl linkages (e.g., the target compound and 2D291) show superior adjuvant activity in TLR pathways compared to carboxamide-linked analogs (e.g., 4–20 in ) .

Physicochemical Properties :

  • Solubility : The 4-methylpiperidinyl group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., dichlorophenyl in 4–20) .
  • Metabolic Stability : Imine-containing analogs (e.g., ZINC11726365) may exhibit reduced stability due to susceptibility to hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

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